molecular formula C10H12O3 B1599445 3-(2-Methoxyethoxy)benzaldehyde CAS No. 73244-50-5

3-(2-Methoxyethoxy)benzaldehyde

Cat. No. B1599445
CAS RN: 73244-50-5
M. Wt: 180.2 g/mol
InChI Key: RCERKBSPVRUVQL-UHFFFAOYSA-N
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Description

“3-(2-Methoxyethoxy)benzaldehyde” is a chemical compound with the CAS Number: 73244-50-5 . It has a molecular weight of 180.2 . The IUPAC name for this compound is 3-(2-methoxyethoxy)benzaldehyde . The InChI code for this compound is 1S/C10H12O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7-8H,5-6H2,1H3 .


Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyethoxy)benzaldehyde” can be represented by the formula C10H12O3 . The InChI key for this compound is RCERKBSPVRUVQL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-(2-Methoxyethoxy)benzaldehyde” is a liquid at room temperature . It has a boiling point of 140/18 Torr and a melting point of 20 .

Scientific Research Applications

Enzymatic Synthesis

3-(2-Methoxyethoxy)benzaldehyde and its derivatives have been used in enzymatic synthesis processes. For instance, benzaldehyde lyase (BAL) catalyzes the formation and cleavage of (R)-benzoin derivatives, including those derived from 3-methoxybenzaldehyde. Such processes are significant in asymmetric synthesis, demonstrating the compound's utility in producing specific enantiomers of target molecules (Kühl et al., 2007).

Synthesis of Bioactive Compounds

3-(2-Methoxyethoxy)benzaldehyde derivatives have been used in the synthesis of bioactive compounds. For instance, 3,5-Dimethoxy-benzaldehyde, a related compound, served as a starting material for synthesizing amorfrutins A and B. These compounds have shown cytotoxic effects against human tumor cell lines, highlighting their potential in medical research (Brandes et al., 2020).

Spectroscopic Studies

Spectroscopic studies involving derivatives of 3-(2-Methoxyethoxy)benzaldehyde have been conducted to understand their molecular structures. For example, a study on a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde provided insights into its crystal structure and spectral characteristics, which are essential for material science applications (Özay et al., 2013).

Green Chemistry Applications

The compound has found applications in green chemistry. For example, an experiment for undergraduate organic chemistry classes involved using an ionic liquid as a solvent and catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile, demonstrating eco-friendly approaches in chemical synthesis (Verdía et al., 2017).

Oxidation Studies

Studies on the oxidation of methoxy benzaldehydes, including derivatives of 3-(2-Methoxyethoxy)benzaldehyde, have been conducted to understand their reaction mechanisms and kinetics. Such research is crucial in the field of analytical chemistry and the development of new chemical processes (Malik et al., 2016).

Safety And Hazards

“3-(2-Methoxyethoxy)benzaldehyde” is classified under the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7-8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCERKBSPVRUVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424533
Record name 3-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethoxy)benzaldehyde

CAS RN

73244-50-5
Record name 3-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methoxyethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.0 g of 3-hydroxybenzaldehyde, 1.1 g of 1-bromo-2-methoxyethane, and 10.7 g of Cs2CO3 were stirred at 40° C. in 10 ml of DMF (anhydrous) for 4 hours. The mixture was diluted with 100 ml of water and extracted twice with, in each case, 50 ml of EA. The extract was dried over MgSO4 and the solvent was removed under reduced pressure. This gave 1.3 g of a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
E Schaller, A Ma, LC Gosch, A Klefenz… - International Journal of …, 2021 - mdpi.com
New 2-(thien-2-yl)-acrylonitriles with putative kinase inhibitory activity were prepared and tested for their antineoplastic efficacy in hepatoma models. Four out of the 14 derivatives were …
Number of citations: 12 www.mdpi.com
Z Wang, TC Detomasi, CJ Chang - Chemical science, 2021 - pubs.rsc.org
Potassium is the most abundant intracellular metal in the body, playing vital roles in regulating intracellular fluid volume, nutrient transport, and cell-to-cell communication through nerve …
Number of citations: 23 pubs.rsc.org
RD Carpenter, AS Verkman - 2011 - Wiley Online Library
Triazacryptand (TAC)‐based fluorescent K + sensors have broad biomedical utility, yet their advancement has been hindered because of their challenging synthesis. Herein, an efficient …
CI Jette - 2021 - search.proquest.com
Research in the Stoltz group is focused on the development of synthetic methods for the preparation of stereochemically rich molecules and the total synthesis of complex natural …
Number of citations: 0 search.proquest.com
XL Ho, H Shao, YY Ng, R Ganguly, Y Lu… - Inorganic …, 2019 - ACS Publications
Hydrogen (H 2 ) is a clean fuel that can potentially be a future solution for the storage of intermittent renewable energy. However, current H 2 production is mainly dominated by the …
Number of citations: 17 pubs.acs.org
G Dwaipayan - 2018 - academia.edu
Catalyst deactivation is an intriguing issue that has created immense problems not only for the industry but also for the global scientific community. Isolated singlesite heterogeneous …
Number of citations: 3 www.academia.edu
Z Wang - 2018 - escholarship.org
Potassium ion (K+) is the most abundant metal ion in human body, and K+ homeostasis plays an essential role in many physiological events. Intracellular K+ levels are around 150 mM …
Number of citations: 2 escholarship.org
TC Detomasi, C Chang - 2020 - … .s3.amazonaws.com
Potassium is the most abundant intracellular metal in the body, playing vital roles in regulating intracellular fluid volume, nutrient transport, and cell-to-cell communication through nerve …
李慧慧 - 2015 - 齐齐哈尔大学ꎬ2015
Number of citations: 1

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